molecular formula C2H3O2P B14761325 2h-1,3,2-Dioxaphosphole CAS No. 288-59-5

2h-1,3,2-Dioxaphosphole

Cat. No.: B14761325
CAS No.: 288-59-5
M. Wt: 90.02 g/mol
InChI Key: HGLNEADZDZEOQO-UHFFFAOYSA-N
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Description

2H-1,3,2-Dioxaphosphole is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms. It is characterized by a five-membered ring structure with two oxygen atoms and one phosphorus atom. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2H-1,3,2-Dioxaphosphole typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction proceeds through the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane . The oxidation step can be carried out using dried ozone or molecular oxygen, and the product is purified by vacuum distillation.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process is designed to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2H-1,3,2-Dioxaphosphole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kukhtin–Ramirez reaction, which involves the formation of cage phosphoranes and their rearrangements . This reaction is monitored by NMR methods and involves a kinetically controlled [4+4]-cycloaddition.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include perfluorodiacetyl, ethanolamine, and hexafluoroacetone . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents.

Major Products: The major products formed from the reactions of this compound include cage phosphoranes, spirophosphoranes, and cyclic phosphates

Mechanism of Action

The mechanism of action of 2H-1,3,2-Dioxaphosphole involves its ability to form highly polarized and electron-deficient bonds. This property allows it to activate various organic substrates, including ketones, imines, and isocyanates . The compound’s reactivity is attributed to the significant n (N)–σ* (P–H) hyperconjugation and high π-electron delocalization . These interactions facilitate the formation of stable intermediates and enhance the compound’s catalytic ability.

Comparison with Similar Compounds

Comparison: 2H-1,3,2-Dioxaphosphole is unique due to its five-membered ring structure with two oxygen atoms and one phosphorus atom. Compared to 1,3,2-Diazaphosphole and 1,3,2-Dithiaphosphole, it exhibits different reactivity patterns and catalytic properties . The presence of oxygen atoms in the ring structure enhances its ability to participate in oxidation reactions and form stable intermediates. Additionally, this compound is more versatile in its applications, ranging from organic synthesis to industrial production .

Properties

CAS No.

288-59-5

Molecular Formula

C2H3O2P

Molecular Weight

90.02 g/mol

IUPAC Name

1,3,2-dioxaphosphole

InChI

InChI=1S/C2H3O2P/c1-2-4-5-3-1/h1-2,5H

InChI Key

HGLNEADZDZEOQO-UHFFFAOYSA-N

Canonical SMILES

C1=COPO1

Origin of Product

United States

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